3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazole ring fused to a quinazoline moiety, with a 3-methylphenyl group attached to the triazole ring.
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression regulation and is associated with various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Mode of Action
this compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for recognizing acetylated lysine residues on histone tails . The inhibition of PCAF’s bromodomain disrupts its function, leading to changes in gene expression .
Biochemical Pathways
The inhibition of PCAF by this compound affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that loosens the chromatin structure and promotes gene transcription . By inhibiting PCAF, the compound can potentially alter the expression of genes regulated by this enzyme .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to the inhibition of PCAF . These changes can potentially affect various cellular processes, including cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as copper(II) acetate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or quinazoline rings are substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the position of the triazole ring fusion.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine moiety, offering different biological activities.
Quinazolinones: Compounds with a quinazoline core but lacking the triazole ring, which may result in different pharmacological properties.
Uniqueness
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific triazoloquinazoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-15-17-16(21)12-7-2-3-8-13(12)20(15)19-18-14/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYRWDJLZAAYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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